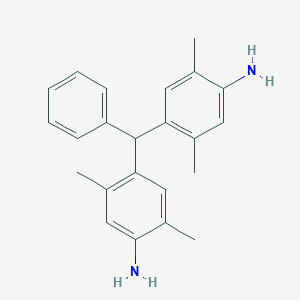

4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine

Übersicht

Beschreibung

4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine is an organic compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine typically involves the reaction of 4-amino-2,5-dimethylphenol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of benzylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents. Its structural characteristics allow it to be modified to enhance biological activity against various diseases. The compound's amine group can participate in further chemical reactions to produce derivatives with improved pharmacological profiles.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions such as nucleophilic substitutions and coupling reactions makes it valuable in the development of complex organic molecules. Researchers utilize it to create new compounds with tailored properties for specific applications.

Dyes and Pigments

Due to its chromophoric properties, this compound is explored in the production of dyes and pigments. Its derivatives may exhibit vibrant colors suitable for textiles and coatings, contributing to advancements in material science.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the modification of this compound to develop new anticancer agents. The research highlighted how structural variations led to compounds with enhanced cytotoxicity against cancer cell lines, demonstrating the potential of this compound in drug development.

Case Study 2: Development of Organic Photonic Materials

Research conducted by a group at a leading university investigated the use of this compound in organic photonic materials. The findings indicated that incorporating this compound into polymer matrices improved the optical properties of the materials, making them suitable for applications in organic light-emitting diodes (OLEDs).

Data Table: Comparison of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Enhanced biological activity |

| Organic Synthesis | Building block for complex organic molecules | Versatile reactivity |

| Dyes and Pigments | Production of vibrant dyes and pigments | Improved color properties |

| Photonic Materials | Use in organic photonic devices | Enhanced optical performance |

Wirkmechanismus

The mechanism of action of 4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-2,5-dimethylphenol

- 4-Amino-2,5-dimethylbenzylamine

- 4-Amino-2,5-dimethylbenzoic acid

Uniqueness

4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Biologische Aktivität

4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine, also known by its CAS number 6370-33-8, is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C23H26N2

- Molar Mass : 330.47 g/mol

- Appearance : Solid, pale bluish color

- Solubility : Soluble in methanol and ethanol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of amino groups and aromatic rings enhances its ability to participate in hydrogen bonding and π-π interactions with proteins and nucleic acids.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. Studies have shown that derivatives of this compound can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Properties

Compounds analogous to this compound have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in the context of chronic inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. In vitro studies suggest that it can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. By preventing amyloid aggregation, the compound may help mitigate neurodegeneration associated with this condition .

Study on Neuroprotection

A recent study investigated the neuroprotective effects of structurally similar compounds on SH-SY5Y neuronal cells. The results indicated that these compounds could significantly reduce amyloid-beta-induced cytotoxicity. The protective mechanism was attributed to the modulation of oxidative stress pathways and enhancement of mitochondrial function .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 4-Amino Compound A | 10 | Inhibition of Aβ aggregation |

| 4-Amino Compound B | 15 | Antioxidant activity |

| 4-Amino Compound C | 12 | Anti-inflammatory |

Synthesis and Characterization

The synthesis of this compound has been documented in various studies. Characterization techniques such as NMR and X-ray crystallography confirm the structural integrity and purity of synthesized compounds. These methods also provide insight into intermolecular interactions that contribute to their biological activities .

Eigenschaften

IUPAC Name |

4-[(4-amino-2,5-dimethylphenyl)-phenylmethyl]-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2/c1-14-12-21(24)16(3)10-19(14)23(18-8-6-5-7-9-18)20-11-17(4)22(25)13-15(20)2/h5-13,23H,24-25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZDGQOFZGFKSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C)C(C2=CC=CC=C2)C3=C(C=C(C(=C3)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599918 | |

| Record name | 4,4'-(Phenylmethylene)bis(2,5-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6370-33-8 | |

| Record name | Benzenamine, 4,4′-(phenylmethylene)bis[2,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6370-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Phenylmethylene)bis(2,5-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.